

# The Discovery and Synthesis of Darigabat (CVL-865): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Review for Researchers and Drug Development Professionals

#### Introduction

**Darigabat** (also known as CVL-865 and formerly PF-06372865) is an investigational therapeutic agent representing a novel approach to the treatment of neurological and psychiatric disorders, primarily epilepsy and anxiety.[1] Developed by Cerevel Therapeutics, following its origination by Pfizer, **Darigabat** is a positive allosteric modulator (PAM) of the  $\gamma$ -aminobutyric acid type A (GABAA) receptor.[1] Its unique pharmacological profile, characterized by selectivity for  $\alpha$ 2,  $\alpha$ 3, and  $\alpha$ 5 subunits while sparing the  $\alpha$ 1 subunit, is designed to elicit the anxiolytic and anticonvulsant effects of GABAergic modulation with a reduced burden of sedative and cognitive side effects commonly associated with non-selective benzodiazepines. [1][2]

This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and clinical evaluation of **Darigabat**, intended for researchers, scientists, and professionals in the field of drug development.

# **Discovery and Rationale**

The development of **Darigabat** was driven by the need for novel GABAergic modulators with an improved therapeutic index over classical benzodiazepines. It is theorized that the sedative, amnesic, and ataxic effects of benzodiazepines are primarily mediated by their action on  $\alpha 1$  subunit-containing GABAA receptors, whereas anxiolytic effects are associated with  $\alpha 2$  and  $\alpha 3$ 



subunits.[1] Therefore, a subtype-selective PAM that preferentially targets  $\alpha 2/3/5$  subunits while minimizing activity at  $\alpha 1$ -containing receptors could offer a significant clinical advantage. **Darigabat** was designed as an imidazopyridazine derivative, structurally distinct from benzodiazepines, to achieve this desired selectivity profile.

## Synthesis of Darigabat

The chemical synthesis of **Darigabat**, 7-ethyl-4-[3-(4-ethylsulfonyl-2-methoxyphenyl)-4-fluorophenyl]imidazo[4,5-c]pyridazine, is a multi-step process. The following protocol is a plausible synthetic route based on the synthesis of related imidazo[4,5-c]pyridazine derivatives.

#### 3.1 Proposed Synthetic Pathway

The synthesis likely involves the construction of the core imidazo[4,5-c]pyridazine ring system followed by the coupling of the substituted phenyl rings. A key step would be the formation of the imidazole ring fused to the pyridazine core, which can be achieved through the reaction of a diaminopyridazine with an appropriate aldehyde or carboxylic acid derivative. The substituted phenyl moieties can be introduced via cross-coupling reactions, such as the Suzuki or Stille coupling.

#### 3.2 Experimental Protocol (Proposed)

- Step 1: Synthesis of the Imidazo[4,5-c]pyridazine Core. A substituted diaminopyridazine is
  reacted with an appropriate orthoester or aldehyde in the presence of an acid catalyst to
  form the imidazole ring.
- Step 2: Halogenation of the Pyridazine Ring. The imidazo[4,5-c]pyridazine core is halogenated at a specific position to allow for subsequent cross-coupling reactions.
- Step 3: Synthesis of the Boronic Acid or Stannane Derivatives. The substituted phenyl moieties, specifically the 3-(4-ethylsulfonyl-2-methoxyphenyl)-4-fluorophenyl group, are synthesized with a boronic acid or stannane functional group.
- Step 4: Suzuki or Stille Cross-Coupling. The halogenated imidazo[4,5-c]pyridazine is coupled with the prepared boronic acid or stannane derivative in the presence of a palladium catalyst and a suitable base to form the final **Darigabat** molecule.



 Step 5: Purification. The final product is purified using chromatographic techniques to achieve high purity.

#### **Mechanism of Action**

**Darigabat** functions as a positive allosteric modulator of GABAA receptors, enhancing the effect of the endogenous neurotransmitter GABA. By binding to a site distinct from the GABA binding site, **Darigabat** increases the frequency of chloride channel opening in the presence of GABA, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane. This enhanced inhibitory neurotransmission is the basis for its anxiolytic and anticonvulsant properties.

#### 4.1 Subtype Selectivity

A key feature of **Darigabat** is its selectivity for GABAA receptors containing  $\alpha 2$ ,  $\alpha 3$ , and  $\alpha 5$  subunits, with minimal functional activity at  $\alpha 1$ -containing receptors. This selectivity is believed to be crucial for its favorable side-effect profile, particularly the reduced potential for sedation and cognitive impairment.

## **Signaling Pathway**



Click to download full resolution via product page

Caption: GABAA Receptor Signaling Pathway Modulated by **Darigabat**.



## **Preclinical and Clinical Evaluation**

**Darigabat** has undergone extensive preclinical and clinical evaluation to assess its efficacy and safety in various neurological and psychiatric conditions.

### **Preclinical Studies**

5.1.1 Mesial Temporal Lobe Epilepsy (MTLE) Mouse Model

**Darigabat** has demonstrated significant antiseizure activity in a mouse model of MTLE, a common form of drug-resistant epilepsy.

Experimental Protocol: MTLE Mouse Model

- Animal Model: Adult male C57BL/6J mice.
- Induction of MTLE: A single unilateral intrahippocampal injection of kainic acid (1 nmole) is administered stereotaxically.
- Electrode Implantation: Following a period of epileptogenesis (approximately 4 weeks), a bipolar electrode is implanted into the hippocampus for intracerebral electroencephalography (EEG) recording.
- Data Acquisition: Spontaneous and recurrent hippocampal paroxysmal discharges (HPDs), considered as focal seizures, are recorded.
- Drug Administration: Darigabat is administered orally at various doses (e.g., 0.3-10 mg/kg).
- Endpoint: The number and cumulative duration of HPDs are measured and compared to vehicle control.

# **Experimental Workflow: Preclinical Epilepsy Study**





Click to download full resolution via product page

Caption: Workflow for Preclinical Evaluation in an MTLE Mouse Model.

## **Clinical Trials**



Darigabat has been evaluated in several clinical trials for anxiety and epilepsy.

5.2.1 Phase 1 Trial in Acute Anxiety

A Phase 1 proof-of-principle trial evaluated the anxiolytic effects of **Darigabat** in healthy volunteers using a CO2-induced panic model.

Experimental Protocol: CO2-Induced Panic Model

- Study Design: Randomized, double-blind, placebo-controlled, crossover study.
- Participants: Healthy adult volunteers.
- Intervention: Participants receive **Darigabat** (e.g., 7.5 mg and 25 mg twice daily) or placebo for a specified period.
- Challenge: On the final day of treatment, participants undergo a 35% CO2 challenge (two vital capacity inhalations) to induce panic-like symptoms.
- Primary Endpoint: Change from baseline in the Panic Symptom List (PSL) score.
- Secondary Endpoints: Visual Analog Scale (VAS) for fear, physiological measures (heart rate, blood pressure).

## **Experimental Workflow: Clinical Anxiety Study**





Click to download full resolution via product page

Caption: Workflow for a Clinical Trial in a CO2-Induced Panic Model.



# **Quantitative Data Summary**

The following tables summarize key quantitative data from preclinical and clinical studies of **Darigabat**.

Table 1: Preclinical Efficacy in MTLE Mouse Model

| Treatment Group | Dose (mg/kg, PO) | Reduction in HPD<br>Frequency (%) |
|-----------------|------------------|-----------------------------------|
| Vehicle         | -                | -                                 |
| Darigabat       | 3                | Significant Reduction             |
| Darigabat       | 10               | Significant Reduction             |

Table 2: Phase 1 Clinical Trial Results in Acute Anxiety

| Treatment Group                | Dose       | Mean Change in<br>PSL Score (vs.<br>Placebo) | p-value |
|--------------------------------|------------|----------------------------------------------|---------|
| Darigabat                      | 7.5 mg BID | -3.9                                         | 0.036   |
| Darigabat                      | 25 mg BID  | -4.5                                         | 0.008   |
| Alprazolam (Active<br>Control) | 1 mg BID   | -1.6                                         | 0.286   |

Table 3: Darigabat Binding Affinity (Ki) at GABAA Receptor Subtypes

| GABAA Receptor Subtype | Ki (nM) |
|------------------------|---------|
| α1β3γ2                 | 2.9     |
| α2β2γ2                 | 0.18    |
| α3β3γ2                 | 1.1     |
| α5β2γ2                 | 18      |



### Conclusion

**Darigabat** represents a promising, next-generation therapeutic for epilepsy and anxiety disorders. Its novel, subtype-selective mechanism of action offers the potential for effective symptom control with an improved safety and tolerability profile compared to existing GABAergic agents. The preclinical and early clinical data are encouraging, demonstrating both antiseizure and anxiolytic efficacy. Further clinical development will be crucial to fully elucidate the therapeutic potential of **Darigabat** in its target indications.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [The Discovery and Synthesis of Darigabat (CVL-865): A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b609975#discovery-and-synthesis-of-darigabat-cvl865]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com